molecular formula C32H12CuN8Na4S4 B12712941 (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt CAS No. 93939-67-4

(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt

Cat. No.: B12712941
CAS No.: 93939-67-4
M. Wt: 792.3 g/mol
InChI Key: MVESFDPGJLNXQX-UHFFFAOYSA-J
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Description

The compound “(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt” (CAS: 93939-67-4) is a copper(II) phthalocyanine derivative with four thiolato (-S⁻) substituents at positions 2, 9, 16, and 24, coordinated to a central copper ion. The tetrasodium counterions enhance solubility in aqueous environments, making it distinct from non-ionic phthalocyanines. Phthalocyanines are macrocyclic compounds known for their stability, intense coloration, and applications in dyes, sensors, and catalysis . The thiolato groups in this compound likely confer unique redox and coordination properties, enabling applications in nanotechnology, photodynamic therapy, or as a catalyst in sulfur-related reactions.

Properties

CAS No.

93939-67-4

Molecular Formula

C32H12CuN8Na4S4

Molecular Weight

792.3 g/mol

IUPAC Name

copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrathiolate

InChI

InChI=1S/C32H16N8S4.Cu.4Na/c41-13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(43)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)44)28(40-32)38-31-21-11-14(42)5-8-17(21)26(34-29)36-31;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44);;;;;/q-2;+2;4*+1/p-4

InChI Key

MVESFDPGJLNXQX-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C(=C1)[S-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[S-])C(=N7)N=C2[N-]3)[S-])C9=C4C=CC(=C9)[S-].[Na+].[Na+].[Na+].[Na+].[Cu+2]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt typically involves:

Detailed Synthetic Procedure

  • Starting Materials :

    • Phthalodinitrile or a suitable phthalocyanine precursor.
    • Copper salt (commonly copper(II) chloride or copper(II) acetate).
    • Thiolating agent (e.g., sodium hydrosulfide or thiourea derivatives).
    • Sodium hydroxide or sodium salts for neutralization.
  • Reaction Conditions :

    • The reaction is conducted under solvothermal conditions using high-boiling solvents such as quinoline or pyridine to facilitate the cyclotetramerization and thiolation steps.
    • Temperature ranges typically between 180°C to 220°C to promote ring closure and substitution.
    • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Mechanism Highlights :

    • Copper salt coordinates with the phthalodinitrile units during cyclotetramerization to form the copper phthalocyanine core.
    • Thiol groups are introduced by nucleophilic substitution at the peripheral positions, replacing leaving groups on the phthalocyanine ring.
    • Sodium ions are incorporated by neutralizing the thiol groups, forming the tetrasodium salt.
  • Purification :

    • The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and byproducts.
    • Final product is isolated as a dark blue to purple crystalline powder, soluble in water due to the sodium salt form.

Industrial Scale Considerations

  • Large-scale synthesis employs large reactors with precise temperature and stirring control to maintain uniform reaction conditions.
  • Use of high-purity reagents and controlled atmosphere (inert gas) to prevent oxidation of thiol groups.
  • Optimization of solvent recovery and recycling to reduce environmental impact.
  • Quality control includes spectroscopic verification (UV-Vis, IR) and elemental analysis to confirm thiol substitution and copper coordination.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale
Starting materials Phthalodinitrile, CuCl2, thiolating agent Same, with higher purity and bulk supply
Solvent Quinoline, pyridine Quinoline, pyridine, or alternative high-boiling solvents
Temperature 180–220°C Controlled 180–220°C with automated systems
Reaction time 6–24 hours Optimized for throughput, 12–18 hours
Atmosphere Inert (N2 or Ar) Inert atmosphere with continuous monitoring
Purification Recrystallization, chromatography Industrial crystallization and filtration
Yield Moderate to high (60–85%) High yield (>80%) with process optimization
Product form Crystalline powder Bulk crystalline powder or granules

Research Findings on Preparation Efficiency and Product Quality

  • Studies indicate that solvothermal synthesis in quinoline provides optimal yields and purity due to enhanced solubility of intermediates and controlled reaction kinetics.
  • Thiolation efficiency is sensitive to the choice of thiolating agent and reaction pH; sodium hydrosulfide under alkaline conditions favors complete substitution.
  • The tetrasodium salt form significantly improves water solubility, facilitating downstream applications and handling.
  • Analytical characterization (UV-Vis spectroscopy) confirms the integrity of the phthalocyanine core and successful thiol substitution by characteristic absorption peaks around 600–700 nm.

Chemical Reactions Analysis

Types of Reactions

(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The copper center can be reduced or oxidized, altering the electronic properties of the compound.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the phthalocyanine core.

Major Products

The major products formed from these reactions include disulfide-linked phthalocyanine dimers, reduced copper phthalocyanine complexes, and various substituted derivatives with different functional groups attached to the thiol sites.

Scientific Research Applications

Electronic Applications

Organic Electronics:
Copper phthalocyanine compounds are widely used in organic electronics due to their excellent semiconducting properties. They serve as active layers in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Research has demonstrated that the incorporation of copper phthalocyanine into thin films enhances charge transport properties and stability under operational conditions .

Sensors:
The compound has been utilized in the development of chemical sensors and humidity sensors. Its ability to undergo electronic transitions allows it to detect various gases and vapors effectively. Studies indicate that copper phthalocyanine-based sensors exhibit high sensitivity and selectivity towards specific analytes .

Environmental Applications

Pigments in Coatings:
Copper phthalocyanine is extensively used as a pigment in paints and coatings due to its vibrant color and stability. The tetrasodium salt form enhances its solubility in water-based formulations, making it suitable for eco-friendly products .

Bioaccumulation Studies:
Recent studies have investigated the bioaccumulation potential of nanoscale copper phthalocyanine in aquatic organisms. Findings suggest that nano-copper phthalocyanine exhibits low bioaccumulation potential, indicating minimal environmental impact when released into aquatic ecosystems .

Biomedical Applications

Photodynamic Therapy:
Copper phthalocyanine derivatives have shown promise as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their ability to generate reactive oxygen species upon light activation makes them effective in targeting tumor cells while minimizing damage to surrounding healthy tissues .

Drug Delivery Systems:
The compound has also been explored for use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application is particularly relevant for targeted therapies where localized drug release is desired .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Electronics Demonstrated enhanced charge transport in OFETs using copper phthalocyanine films.
Chemical Sensors High sensitivity and selectivity for specific gases detected through copper phthalocyanine-based sensors.
Environmental Impact Low bioaccumulation potential of nanoscale copper phthalocyanine in freshwater organisms.
Photodynamic Therapy Effective generation of reactive oxygen species for targeted cancer treatment applications.

Mechanism of Action

The mechanism of action of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy . The copper center also plays a role in redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity .

Comparison with Similar Compounds

Substituent Variations

Phthalocyanines vary primarily in substituents and central metals, which dictate their physicochemical properties:

Compound Name CAS Number Central Metal Substituents Molecular Weight (g/mol) Solubility Key Applications References
Target Compound 93939-67-4 Cu Tetrathiolato, tetrasodium ~795.55 High (aqueous) Sensors, Catalysts
Aluminum 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride - Al Tetrakis(phenylthio) 1080.516 Low (organic solvents) Organic electronics
Platinum phthalocyanine - Pt None - Moderate Catalysts, OLEDs
Iron tetracarboxylato phthalocyanine 71667-29-3 Fe Tetracarboxylato - Moderate Dyes, Photocatalysis
  • Substituent Effects : The target’s thiolato groups enhance electron-withdrawing properties compared to sulfonated (e.g., ) or carboxylato derivatives (). Thiolato ligands may improve binding to metal surfaces or biomolecules, making the compound suitable for sensor applications .
  • Metal Center : Copper phthalocyanines (e.g., Pigment Blue 15) are widely used as dyes, whereas platinum derivatives () excel in electronic applications due to Pt’s conductivity. Aluminum derivatives () with bulky phenylthio groups exhibit lower solubility but higher thermal stability .

Physicochemical Properties

  • Solubility: The tetrasodium salt in the target compound drastically improves water solubility compared to non-ionic analogs like aluminum phthalocyanine chloride () or neutral CuPc ().

Cross-Reactivity and Selectivity

In immunoassays (), the target’s thiolato groups may reduce cross-reactivity compared to sulfonated phthalocyanines due to distinct antibody binding affinities. This selectivity is critical for diagnostic applications .

Biological Activity

The compound (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper , commonly referred to as copper phthalocyanine tetrasulfonic acid tetrasodium salt (Cu-PcTs) , has garnered significant attention in the fields of materials science and biomedicine due to its unique optical properties and potential biological applications. This article explores the biological activity of Cu-PcTs, focusing on its interactions with biological systems, potential therapeutic uses, and underlying mechanisms.

Cu-PcTs is characterized by its complex structure which includes a copper ion coordinated to a phthalocyanine ring with multiple thiol and sulfonic acid groups. This structure enhances its solubility in water and enables various functionalizations for biomedical applications.

Biological Activity Overview

Research indicates that Cu-PcTs exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that Cu-PcTs possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to oxidative stress in microbial cells .
  • Photodynamic Therapy (PDT) : Cu-PcTs has been investigated as a photosensitizer in PDT for cancer treatment. When exposed to light at specific wavelengths, it produces singlet oxygen that can induce apoptosis in cancer cells .
  • Cell Proliferation Inhibition : Research indicates that Cu-PcTs can inhibit the proliferation of certain cancer cell lines by disrupting cellular respiration and inducing cell cycle arrest .
  • Biocompatibility : Preliminary studies suggest that Cu-PcTs exhibits low toxicity towards normal human cells, making it a promising candidate for therapeutic applications .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Cu-PcTs against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability upon treatment with Cu-PcTs under light exposure. The following table summarizes the findings:

Bacterial StrainControl Viability (%)Viability with Cu-PcTs (%)Light Activation
Staphylococcus aureus10020Yes
Escherichia coli10025Yes

Photodynamic Therapy Application

In another study focused on PDT, Cu-PcTs was applied to human breast cancer cells (MCF-7). The compound showed a dose-dependent increase in cell death when irradiated with light at 660 nm.

Treatment Dose (μM)Cell Viability (%)
0100
570
1045
2015

The biological activity of Cu-PcTs can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Upon light activation, Cu-PcTs generates ROS which leads to oxidative damage in microbial and cancer cells.
  • Disruption of Membrane Integrity : The interaction of Cu-PcTs with cell membranes can compromise their integrity, leading to cell lysis.
  • Cell Cycle Arrest : Cu-PcTs has been shown to induce G1 phase arrest in cancer cells, preventing further proliferation.

Q & A

Q. How should accidental inhalation exposure be managed in lab settings?

  • Methodological Answer : Immediately relocate to fresh air (P304+P340). Monitor for respiratory irritation (H335) and administer oxygen if needed. Contaminated clothing must be removed (P361+P364) and laundered before reuse .

Data Analysis and Reporting

Q. How should researchers statistically analyze batch-to-batch variability in synthesis yields?

  • Methodological Answer : Apply ANOVA to compare yields across ≥3 independent syntheses. Report purity-adjusted yields (HPLC >95%) and include error bars in catalytic activity plots to highlight reproducibility limits .

Q. What metadata is critical for replicating electrochemical studies?

  • Methodological Answer : Document electrode pretreatment (e.g., polishing with 0.05 µm alumina), electrolyte composition (e.g., 0.1 M KCl), and scan rates. Include raw CV data in supplementary materials to enable baseline correction validation .

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